molecular formula C11H9N3O3S2 B1331119 N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide CAS No. 7254-13-9

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide

Cat. No.: B1331119
CAS No.: 7254-13-9
M. Wt: 295.3 g/mol
InChI Key: YKTLZNQOOIRKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry and chemical biology research. The thiazole ring is a five-membered heterocycle containing both nitrogen and sulfur atoms, which is a common pharmacophore in the development of bioactive molecules due to its versatile interaction with biological targets . This particular molecule is functionalized with a phenylthioether linkage and a distinctive N-hydroxy (oxido)amide group, which may be investigated for its potential chelating properties or role in modulating biological activity. Researchers explore thiazole derivatives for a wide spectrum of potential applications, including as inhibitors of various enzymes , modulators of protein-protein interactions, or as tools in probe development. The specific mechanism of action for this compound is not reported in the current scientific literature and would be a primary subject of investigation. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the available safety data sheet (SDS) for safe laboratory practices.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfanyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c1-7(15)13-11-12-6-10(19-11)18-9-4-2-8(3-5-9)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTLZNQOOIRKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222853
Record name N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7254-13-9
Record name N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-(4-nitrophenylthio)-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄N₂O₂S
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 60246-87-9
  • Structure : The compound features a thiazole ring, a hydroxylamine moiety, and an acetamide group which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the thiazole ring followed by the introduction of the hydroxylamine and acetamide functionalities. Specific methodologies can vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Case Study 1 : A derivative showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties:

  • Case Study 2 : Research indicated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Enzyme Inhibition

The biological activity is partly mediated through enzyme inhibition:

  • Poly(ADP-ribose) polymerase (PARP) : The compound has been identified as a potential inhibitor of PARP, which plays a role in DNA repair mechanisms. This inhibition could enhance the efficacy of certain chemotherapeutic agents.

Data Table: Biological Activities Summary

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduction of apoptosis in cancer cells
AntimicrobialModerate to HighInhibition of bacterial growth
Enzyme InhibitionSignificantInhibition of PARP leading to impaired DNA repair

Research Findings

  • Anticancer Mechanisms : Studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Efficacy : The compound's ability to disrupt bacterial cell wall synthesis has been noted, contributing to its broad-spectrum antimicrobial activity.
  • Potential Therapeutic Applications : Given its dual action against cancer and microbial infections, there is potential for developing combination therapies that leverage these properties.

Q & A

Basic: What are the critical reaction conditions and synthetic routes for synthesizing this compound?

The synthesis of N-(5-((4-(Hydroxy(oxido)amino)phenyl)thio)-1,3-thiazol-2-yl)acetamide typically involves multi-step reactions. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under controlled temperatures (60–80°C) in solvents like ethanol or DMF .
  • Thioether linkage : Coupling of the thiazole intermediate with a 4-(hydroxy(oxido)amino)phenylthiol group via nucleophilic substitution, requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Acylation : Reaction with acetyl chloride or anhydride in the presence of a base (e.g., triethylamine) to introduce the acetamide moiety .
    Critical conditions :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for thioether formation .
  • Temperature control : Exothermic reactions (e.g., acylation) require gradual reagent addition to avoid side products .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify substituent positions on the thiazole ring and acetamide group. For example, the thiazole C2 proton resonates at δ 7.2–7.5 ppm, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar thiazole-acetamide derivatives?

Discrepancies often arise from variations in:

  • Assay conditions :
    • Cell lines : Sensitivity differences (e.g., HeLa vs. MCF-7 for anticancer activity) .
    • Concentration ranges : IC₅₀ values may shift due to solubility limits in DMSO vs. aqueous buffers .
  • Compound purity : Impurities >2% (e.g., unreacted intermediates) can skew dose-response curves .
  • Structural analogs : Subtle modifications (e.g., methoxy vs. hydroxy groups) alter pharmacokinetics .
    Methodological solutions :
  • Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Perform LC-MS to confirm batch-to-batch consistency .
  • Use molecular docking to rationalize activity differences based on substituent effects .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) :
    • Simulate binding to targets like COX-2 or EGFR kinase. The thiazole ring often participates in π-π stacking with aromatic residues (e.g., Phe506 in COX-2) .
  • Molecular Dynamics (MD) Simulations :
    • Assess stability of ligand-target complexes over 100-ns trajectories. Solvent-accessible surface area (SASA) analysis reveals hydrophobic interactions .
  • QSAR modeling :
    • Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide optimization .

Methodological: How can researchers optimize multi-step syntheses for improved yield and selectivity?

  • Stepwise optimization :
    • Thiazole formation : Use microwave-assisted synthesis to reduce reaction time (20 min vs. 12 h) and improve yields (~85%) .
    • Thioether coupling : Employ Ullmann-type conditions (CuI, 1,10-phenanthroline) for C-S bond formation with >90% selectivity .
  • In-line monitoring :
    • Use FTIR to track acyl intermediate formation (C=O stretch at ~1650 cm⁻¹) .
  • Workup strategies :
    • Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials .

Data Analysis: How should conflicting solubility data in different solvent systems be interpreted?

Reported solubility variations (e.g., DMSO vs. PBS) arise from:

  • Polarity effects : The compound’s logP (~2.5) favors dissolution in DMSO over aqueous buffers .
  • pH-dependent stability : The hydroxy(oxido)amino group may protonate in acidic conditions, altering solubility .
    Resolution :
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
  • Pre-saturate buffers with compound stock solutions to avoid precipitation during biological assays .

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Enzyme inhibition assays :
    • Measure Ki values for target enzymes (e.g., HDACs) using fluorogenic substrates .
  • Reactive oxygen species (ROS) detection :
    • Use DCFH-DA probes in cell-based assays to assess oxidative stress induction .
  • Metabolomics :
    • LC-MS/MS profiling of treated cells identifies disrupted pathways (e.g., glutathione metabolism) .

Methodological: What are the best practices for handling and storing this compound?

  • Storage :
    • -20°C in amber vials under argon to prevent oxidation of the hydroxy(oxido)amino group .
  • Reconstitution :
    • Use freshly dried DMSO to avoid water-induced degradation .
  • Stability testing :
    • Monitor degradation via HPLC every 3 months; discard if purity drops below 95% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.